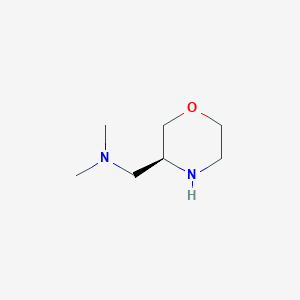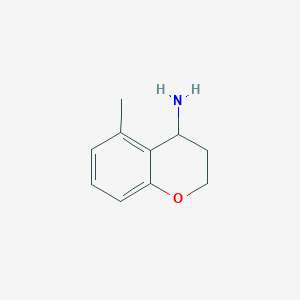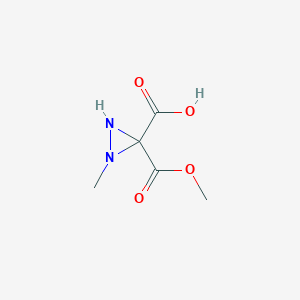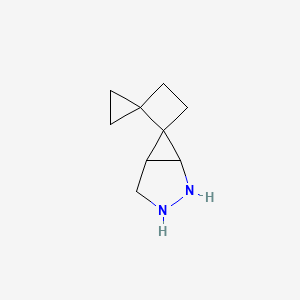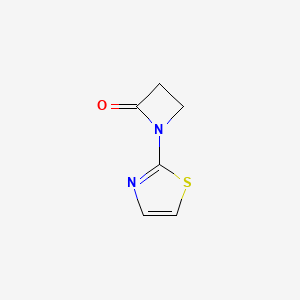
1-(Thiazol-2-yl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thiazol-2-yl)azetidin-2-one is a heterocyclic compound that combines the structural features of thiazole and azetidinone rings. Thiazole is a five-membered ring containing both sulfur and nitrogen atoms, while azetidinone is a four-membered lactam ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiazol-2-yl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of thiazole derivatives with β-lactam precursors under specific conditions. For instance, the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base like triethylamine can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Recrystallization from solvents like ethanol is often employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Thiazol-2-yl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-(Thiazol-2-yl)azetidin-2-one involves its interaction with specific molecular targets. In antimicrobial applications, it can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). In anticancer research, it may inhibit enzymes like topoisomerases, leading to DNA damage and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Thiazolidin-4-one: Another thiazole derivative with similar antimicrobial properties.
Azetidin-2-one: The parent compound of β-lactam antibiotics like penicillins and cephalosporins.
Thiazole: A simpler structure that serves as a precursor for various bioactive compounds.
Uniqueness: 1-(Thiazol-2-yl)azetidin-2-one is unique due to its combined structural features of thiazole and azetidinone rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile scaffold for drug development .
Propiedades
Fórmula molecular |
C6H6N2OS |
|---|---|
Peso molecular |
154.19 g/mol |
Nombre IUPAC |
1-(1,3-thiazol-2-yl)azetidin-2-one |
InChI |
InChI=1S/C6H6N2OS/c9-5-1-3-8(5)6-7-2-4-10-6/h2,4H,1,3H2 |
Clave InChI |
CCBLADXHKQXMMN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1=O)C2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B11921221.png)



![4-Methylbenzo[d]isoxazol-3-ol](/img/structure/B11921250.png)
